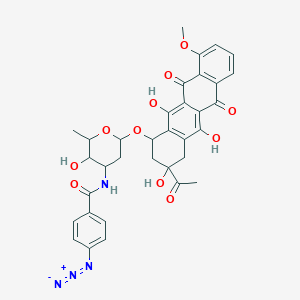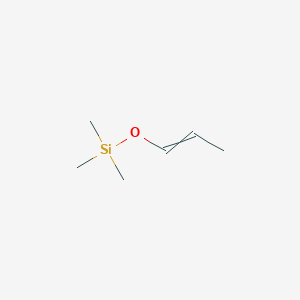
Silane, trimethyl(1-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(1-propenyloxy)- is a colorless liquid that is widely used in scientific research. It is also known as Tripropenoxysilane, and its chemical formula is C9H20O Si. This compound belongs to the group of organosilicon compounds and is used in various applications such as adhesives, coatings, and sealants.
Mecanismo De Acción
Silane, trimethyl(1-propenyloxy)- acts as a coupling agent between the inorganic and organic phases. It forms a covalent bond with the inorganic phase, such as silica or alumina, and a reactive group with the organic phase, such as a vinyl group. The covalent bond between the inorganic and organic phases enhances the mechanical properties of the material. The reactive group in the organic phase allows for the formation of a crosslinked network, which improves the chemical and thermal stability of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl(1-propenyloxy)-. However, it is not known to have any toxic effects on humans or animals. It is not known to have any mutagenic or carcinogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using silane, trimethyl(1-propenyloxy)- in lab experiments include its ability to improve the mechanical, chemical, and thermal properties of materials. It is also easy to handle and has a long shelf life. The limitations of using silane, trimethyl(1-propenyloxy)- in lab experiments include its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the use of silane, trimethyl(1-propenyloxy)- in the preparation of functionalized surfaces for biomedical applications. Silane, trimethyl(1-propenyloxy)- can also be used in the preparation of nanocomposites with improved properties for various applications. Finally, the use of silane, trimethyl(1-propenyloxy)- in the preparation of advanced coatings and adhesives is an area of future research.
Conclusion:
Silane, trimethyl(1-propenyloxy)- is a versatile compound that is widely used in scientific research. It is used as a coupling agent, surface modifier, crosslinking agent, and adhesive in various applications. The synthesis method of silane, trimethyl(1-propenyloxy)- is straightforward and yields high-quality product. The compound has several advantages, including its ability to improve the mechanical, chemical, and thermal properties of materials. However, there are limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research, including the development of new synthesis methods and the preparation of advanced materials for various applications.
Métodos De Síntesis
Silane, trimethyl(1-propenyloxy)- is synthesized by the reaction of trimethylsilyl chloride with 1-propenyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yields. The chemical reaction can be represented as follows:
(CH3)3SiCl + CH2=CHCH2OH → (CH3)3SiOCH2CH=CH2 + HCl
Aplicaciones Científicas De Investigación
Silane, trimethyl(1-propenyloxy)- is used in various scientific research applications. It is used as a coupling agent in the synthesis of silica-based materials such as silica nanoparticles, silica aerogels, and silica gels. It is also used as a surface modifier in the preparation of functionalized surfaces. Silane, trimethyl(1-propenyloxy)- is used as a crosslinking agent in the preparation of polymers and coatings. It is used in the preparation of adhesives and sealants.
Propiedades
Número CAS |
19879-97-1 |
|---|---|
Nombre del producto |
Silane, trimethyl(1-propenyloxy)- |
Fórmula molecular |
C12H11NO |
Peso molecular |
130.26 g/mol |
Nombre IUPAC |
trimethyl(prop-1-enoxy)silane |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |
Clave InChI |
YKPHTSHERCDMCL-UHFFFAOYSA-N |
SMILES |
CC=CO[Si](C)(C)C |
SMILES canónico |
CC=CO[Si](C)(C)C |
Otros números CAS |
19879-97-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)



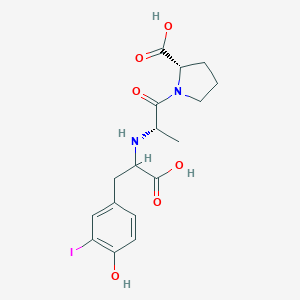


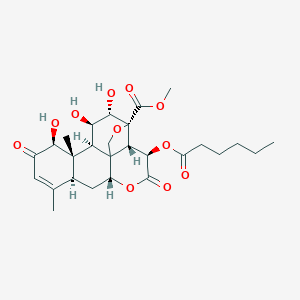


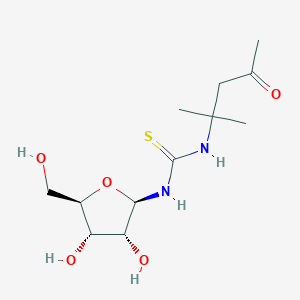
![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

